molecular formula C22H38N2O2Si2 B1521778 6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine CAS No. 1188993-09-0

6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine

Cat. No. B1521778
M. Wt: 418.7 g/mol
InChI Key: FYIVFWBKWAFZGA-UHFFFAOYSA-N
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Description

6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine is a useful research compound. Its molecular formula is C22H38N2O2Si2 and its molecular weight is 418.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chiral Intermediate Synthesis

The compound is used in the stereoselective synthesis of chiral intermediates, such as in the synthesis of batzelladines A and B. This involves the Reformatsky coupling reaction, with its absolute configuration determined by NMR and single-crystal X-ray diffraction (Guo et al., 2017).

Ligand Synthesis for Supramolecular Chemistry

It plays a role in synthesizing pyridine-based ligands, crucial for supramolecular chemistry. For instance, 2,6-Bis(trimethyltin)pyridine, a related compound, has been used to prepare various pyridine-based ligands (Schubert & Eschbaumer, 1999).

Synthesis and Coordination Chemistry of Ligands

The compound contributes to the synthesis and coordination chemistry of ligands, such as 2,6-di(pyrazol-1-yl)pyridine derivatives, which have applications in luminescent lanthanide compounds for biological sensing (Halcrow, 2005).

Mass Spectrometry in Organic Chemistry

It is significant in the preparation of pyrrolidides for mass spectrometry, aiding in the analysis of isomeric oxooctadecanoic and hydroxyoctadecanoic acids (Tulloch, 1985).

Generation and Trapping Reactions in Organic Synthesis

The related compound, 3,4-Bis(trimethylsilyl)-1H-pyrrole, is used in generating reactive cyclic cumulenes and in trapping reactions with various substrates, demonstrating its significance in organic synthesis (Liu et al., 1999).

Applications in Water Oxidation

It finds use in the field of water oxidation through the formation of Ru complexes, contributing to studies on oxygen evolution in chemical processes (Zong & Thummel, 2005).

properties

IUPAC Name

tert-butyl-dimethyl-[[1-[(2-trimethylsilylfuro[3,2-b]pyridin-6-yl)methyl]pyrrolidin-3-yl]methoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N2O2Si2/c1-22(2,3)28(7,8)25-16-17-9-10-24(14-17)15-18-11-20-19(23-13-18)12-21(26-20)27(4,5)6/h11-13,17H,9-10,14-16H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIVFWBKWAFZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCN(C1)CC2=CC3=C(C=C(O3)[Si](C)(C)C)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N2O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674115
Record name 6-{[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]methyl}-2-(trimethylsilyl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine

CAS RN

1188993-09-0
Record name 6-{[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]methyl}-2-(trimethylsilyl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine
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6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine
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6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine
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6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine
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Reactant of Route 5
6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine
Reactant of Route 6
6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine

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